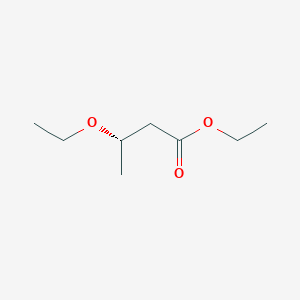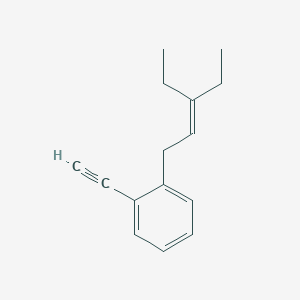![molecular formula C11H20O B12539898 5,6,6-Trimethylspiro[3.4]octan-5-ol CAS No. 820222-54-6](/img/structure/B12539898.png)
5,6,6-Trimethylspiro[3.4]octan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,6-Trimethylspiro[3.4]octan-5-ol is a chemical compound characterized by its unique spirocyclic structure. This compound contains a spiro[3.4]octane core with three methyl groups and a hydroxyl group attached to the fifth carbon atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Métodos De Preparación
The synthesis of 5,6,6-Trimethylspiro[3.4]octan-5-ol typically involves the use of Grignard reagents and cyclobutanones. The process begins with the generation of Grignard reagents based on substituted cyclobutanes. These reagents are then added to cyclobutanones to yield mono- to trimethylated spiro[3.4]octan-5-ols. The parent ketone undergoes alkylation and/or addition reactions to form the desired compound. Upon treatment with acid, the spiro[3.4]octan-5-ols rearrange to yield a single bicyclo[3.3.0]octene .
Análisis De Reacciones Químicas
5,6,6-Trimethylspiro[3.4]octan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo substitution reactions with halogens and other electrophiles. Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
5,6,6-Trimethylspiro[3.4]octan-5-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, the compound is investigated for its potential therapeutic properties, including its effects on various biological pathways. Additionally, in industry, it is used as an intermediate in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 5,6,6-Trimethylspiro[3.4]octan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic structure may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling and metabolism .
Comparación Con Compuestos Similares
5,6,6-Trimethylspiro[3.4]octan-5-ol can be compared with other spirocyclic compounds such as spiro[3.4]octan-5-one and 5,6,6-trimethylspiro[3.4]octan-5-one. While these compounds share a similar spirocyclic core, the presence of different functional groups (e.g., hydroxyl vs. ketone) imparts distinct chemical and physical properties. The unique combination of three methyl groups and a hydroxyl group in this compound makes it particularly interesting for research and industrial applications .
Propiedades
Número CAS |
820222-54-6 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
7,7,8-trimethylspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)7-8-11(5-4-6-11)10(9,3)12/h12H,4-8H2,1-3H3 |
Clave InChI |
CUEQSPNEOXGVRL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(C1(C)O)CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


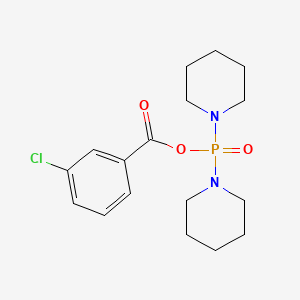
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
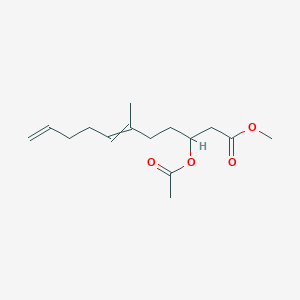
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
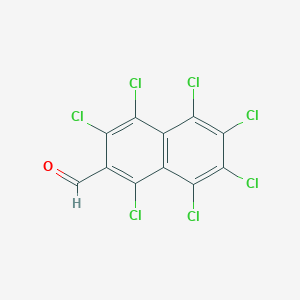
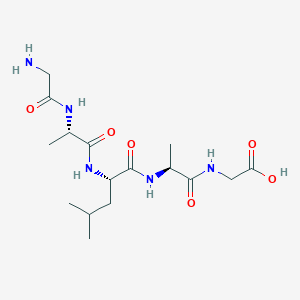
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
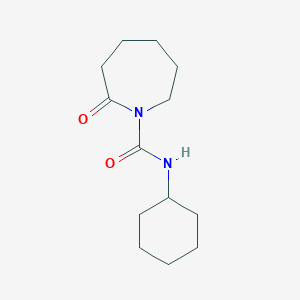
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
